4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate
Description
Properties
IUPAC Name |
[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-14(23)25-16-8-6-15(7-9-16)20(24)22-11-10-19(26-13-12-22)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNAWAGTVAZJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Questions
Q. What are the structural features of 4-(7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate, and how do they influence its chemical reactivity?
- Answer : The compound contains a thiazepane ring (7-membered with sulfur and nitrogen), a 2-chlorophenyl group (electron-withdrawing), and an acetate ester. The thiazepane’s ring strain and sulfur/nitrogen atoms enhance nucleophilic reactivity, while the chloro substituent increases electrophilic aromatic substitution resistance. The ester group is susceptible to hydrolysis under acidic/basic conditions. Structural confirmation requires NMR (¹H/¹³C), MS, and X-ray crystallography. Computational tools (e.g., PubChem-derived InChI keys) aid in stereochemical analysis .
Q. What are the standard synthetic routes for this compound, and how are yields optimized?
- Answer : Synthesis involves:
- Step 1 : Thiazepane ring formation via cyclization of precursors (e.g., cysteine derivatives or thioethers) under anhydrous conditions.
- Step 2 : Acylation of the thiazepane nitrogen with 2-chlorophenyl carbonyl chloride.
- Step 3 : Esterification of the phenolic hydroxyl group with acetic anhydride.
Optimization :
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Temperature | 60–80°C for acylation | 15–20% |
| Catalyst | DMAP (for esterification) | 10–25% |
| Purification | Silica gel chromatography | Purity >95% |
| Reference . |
Q. How is the compound’s stability assessed under experimental conditions?
- Answer : Stability studies include:
- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 24–72 hours; monitor degradation via HPLC.
- Oxidative Sensitivity : Exposure to H₂O₂ or UV light; quantify by tracking sulfide-to-sulfoxide conversion.
- Hydrolytic Stability : Test in buffers (pH 2–10) to assess ester hydrolysis.
Key Finding : Degrades rapidly in alkaline conditions (pH >9) due to ester cleavage .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Answer :
- Substituent Variation : Replace 2-chlorophenyl with fluorophenyl () or thiophene () to modulate lipophilicity.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities.
Example SAR Table :
| Derivative | IC₅₀ (nM) | LogP | Notes |
|---|---|---|---|
| 2-Fluorophenyl | 12.3 | 2.8 | Improved solubility |
| Thiophene-2-yl | 8.7 | 3.1 | Enhanced activity |
| Reference . |
Q. How to resolve contradictions in reported biological activity data across studies?
- Answer : Contradictions may arise from:
- Purity Variability : Use HPLC (≥99% purity) and LC-MS to exclude impurities.
- Assay Conditions : Standardize buffer (e.g., Tris vs. PBS), cell lines, and incubation times.
- Stereochemical Inconsistencies : Chiral HPLC or circular dichroism to confirm enantiopurity.
Case Study : A 2025 study found conflicting IC₅₀ values (5 nM vs. 50 nM) due to residual DMSO in assay buffers .
Q. What advanced analytical techniques are critical for confirming purity and structure?
- Answer :
- Hyphenated Techniques : LC-MS (ESI-QTOF) for real-time purity and fragmentation analysis.
- 2D NMR : HSQC and HMBC to resolve overlapping signals in the thiazepane ring.
- X-ray Crystallography : Resolve stereochemistry (e.g., axial vs. equatorial substituents).
Example : PubChem-derived InChI keys ( ) validate computational vs. experimental structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
